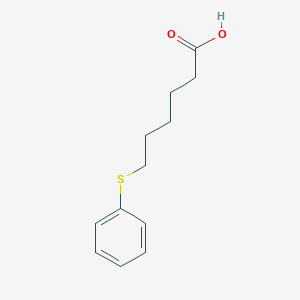

6-Phenylsulfanylhexanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-phenylsulfanylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2S/c13-12(14)9-5-2-6-10-15-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPAASVMIRJIDQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597896 | |

| Record name | 6-(Phenylsulfanyl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325698-86-0 | |

| Record name | 6-(Phenylsulfanyl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Phenylsulfanylhexanoic Acid

Established Chemical Synthesis Routes for 6-Phenylsulfanylhexanoic Acid

The creation of 6-Phenylsulfanylhexanoic acid is achievable through established organic chemistry protocols, primarily involving the formation of a thioether bond between a phenyl-sulfur group and a hexanoic acid backbone.

Conventional Organic Synthesis Approaches

The most common and direct method for synthesizing 6-Phenylsulfanylhexanoic acid is through the nucleophilic substitution reaction between thiophenol and a 6-halo-substituted hexanoic acid, typically 6-bromohexanoic acid. This reaction, an example of Williamson ether synthesis adapted for thioethers, involves the deprotonation of thiophenol with a suitable base to form the highly nucleophilic thiophenolate anion, which then attacks the electrophilic carbon bearing the halogen.

The precursor, 6-bromohexanoic acid, can be efficiently prepared from ε-caprolactone. This is achieved by a ring-opening reaction initiated by dry hydrogen bromide gas, often bubbled through a solution of ε-caprolactone in an organic solvent. google.comchemicalbook.com The reaction yields high-purity 6-bromohexanoic acid, which can be isolated by crystallization. google.comchemicalbook.com

Table 1: Synthesis of 6-Bromohexanoic Acid from ε-Caprolactone

| Reactant | Reagent | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|---|---|

| ε-Caprolactone | Dry HBr gas | Dichloromethane (B109758) | 0 - 20 | 7 | 93 | 99.2 | chemicalbook.com |

| ε-Caprolactone | Dry HBr gas | Cyclohexane | 30 - 40 | 5 | 92 | 99.4 | chemicalbook.com |

| ε-Caprolactone | Dry HBr gas | Toluene | 20 - 30 | 6 | 95 | 99.2 | chemicalbook.com |

Once the 6-bromohexanoic acid is obtained, it is reacted with thiophenol in the presence of a base like sodium hydroxide (B78521) or potassium carbonate to yield the final product, 6-Phenylsulfanylhexanoic acid.

Advanced Synthetic Strategies and Yield Optimization Studies

More advanced strategies for the formation of the crucial carbon-sulfur bond often involve transition-metal catalysis, which can offer milder reaction conditions and broader substrate scopes. Nickel-catalyzed cross-coupling reactions, for instance, are employed for the synthesis of complex organosulfur compounds. thieme-connect.com In a related context, nickel catalysis has been used in the vicinal thiosulfonylation of 1-bromoalkynes with S-phenyl thiosulfonates, demonstrating the power of this approach in creating C-S bonds efficiently. thieme-connect.com

Another advanced approach involves the Friedel-Crafts reaction of benzene (B151609) derivatives with sulfur, catalyzed by a solid acid, to form phenylene sulfide (B99878) compounds. google.com While not a direct synthesis for the target molecule, this methodology represents a modern approach to forming aryl-sulfur bonds that could be adapted. Optimization studies in these areas focus on catalyst efficiency, reaction conditions (temperature, solvent), and minimizing by-product formation to maximize yield. thieme-connect.com

Biocatalytic and Enzymatic Syntheses of Hexanoic Acid Derivatives

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. While direct enzymatic synthesis of 6-Phenylsulfanylhexanoic acid is not widely documented, related processes for analogous compounds are well-established.

Enzymatic Production of Analogous Carboxylic Acids

The enzymatic production of hexanoic acid and other short-to-medium chain carboxylic acids has been explored through various pathways. Microbial fermentation using robust biocatalysts like Saccharomyces cerevisiae and Escherichia coli can be engineered to produce these platform chemicals from renewable feedstocks. google.comthieme-connect.com Two distinct biosynthetic routes implemented in yeast are the mutant fatty acid biosynthesis (FAB) pathway and the heterologous reverse β-oxidation (rBOX) pathway, which have achieved hexanoic acid titers of up to 120 mg/L. google.com

Other enzymatic strategies include:

Nitrilases: These enzymes (EC 3.5.5.1) catalyze the direct hydrolysis of organonitriles to the corresponding carboxylic acids under mild conditions. cas.cn Libraries of diverse nitrilases have been screened to find enzymes capable of producing valuable carboxylic acid derivatives with high enantioselectivity. cas.cn

Aldehyde Dehydrogenases: These enzymes provide a biocatalytic route for the chemoselective oxidation of aldehydes to carboxylic acids, using molecular oxygen as a benign oxidant. google.com

Exploration of Biocatalytic Routes for Related Sulfanyl (B85325) Compounds

The sulfur atom in 6-Phenylsulfanylhexanoic acid is a potential target for biocatalytic modification. The field of biocatalysis has developed green and sustainable strategies to obtain both racemic and enantiopure sulfoxides through enzymatic sulfoxidation. libretexts.org This transformation is often catalyzed by monooxygenases.

Furthermore, biodesulfurization processes, such as the 4S pathway found in bacteria like Rhodococcus qingshengii, involve a series of enzymatic steps that specifically target organosulfur compounds. rsc.org The pathway begins with the oxidation of a sulfide to a sulfoxide (B87167) and then to a sulfone, demonstrating nature's ability to functionalize the sulfur moiety. rsc.org Additionally, arylsulfate sulfotransferases have been identified that can catalyze the transfer of a sulfate (B86663) group to various acceptor molecules, including phenolic and aliphatic alcohols, showcasing the enzymatic toolbox available for modifying molecules with sulfur-containing functional groups. researchgate.net

Derivatization and Structural Modification Strategies of 6-Phenylsulfanylhexanoic Acid

The structure of 6-Phenylsulfanylhexanoic acid offers two primary sites for chemical modification: the carboxylic acid group and the phenylsulfanyl moiety.

The carboxylic acid functional group can undergo a variety of standard transformations to produce a range of derivatives. libretexts.orgopenstax.orgfiveable.me These reactions are fundamental in organic synthesis for creating esters, amides, and other functional groups from a carboxylic acid starting material. libretexts.orgchadsprep.com

Table 2: Common Derivatization Reactions of the Carboxylic Acid Group

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester | libretexts.org |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acid Chloride | libretexts.org |

| Amide Formation | Amine, DCC (as activating agent) or heat (>100°C) | Amide | libretexts.org |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | libretexts.orgopenstax.org |

The phenylsulfanyl portion of the molecule can also be modified. The sulfur atom is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxide or sulfone. The phenylsulfonyl group is a valuable moiety in organic synthesis, and methods for its introduction and subsequent reactions are well-studied. cas.cn The phenyl ring itself can undergo electrophilic aromatic substitution, although the sulfide group's directing effects must be considered. Furthermore, modern cross-coupling reactions, such as the Buchwald-Hartwig amination, can be performed on halogenated aryl sulfinamides, indicating that the aryl group can be functionalized using palladium catalysis. rsc.org

Synthesis of 6-Phenylsulfanylhexanoic Acid Hydroxamide and Related Analogs

The conversion of 6-phenylsulfanylhexanoic acid to its corresponding hydroxamide is a key transformation for various applications. While specific literature detailing the synthesis of 6-phenylsulfanylhexanoic acid hydroxamide is not extensively available, the general synthesis of hydroxamic acids from carboxylic acids is a well-established chemical process. These methods typically involve the activation of the carboxylic acid followed by reaction with hydroxylamine (B1172632) or its protected equivalents.

A common approach involves the use of coupling agents to facilitate the amide bond formation between the carboxylic acid and hydroxylamine. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), are frequently employed. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or dimethylformamide (DMF).

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with hydroxylamine hydrochloride in the presence of a base, such as triethylamine (B128534) (TEA) or pyridine, to yield the hydroxamic acid.

Another strategy involves the conversion of the carboxylic acid to an ester, typically a methyl or ethyl ester, followed by reaction with a basic solution of hydroxylamine. This method is often effective, though it may require longer reaction times or heating.

The synthesis of related analogs, such as those with different substitution patterns on the phenyl ring or variations in the length of the alkyl chain, would follow similar synthetic principles. The choice of synthetic route would depend on the specific functionalities present in the analog and their compatibility with the reaction conditions.

Table 1: General Methods for the Synthesis of Hydroxamic Acids

| Starting Material | Reagents | General Conditions |

| Carboxylic Acid | EDC, HOBt, NH₂OH·HCl, Base | Room temperature, inert solvent |

| Carboxylic Acid | SOCl₂, NH₂OH·HCl, Base | 0 °C to room temperature, inert solvent |

| Ester | NH₂OH·HCl, Base (e.g., KOH or NaOH) | Room temperature or heating, alcoholic solvent |

Preparation of Other Functionalized Analogs for Mechanistic Probing

The synthesis of functionalized analogs of 6-phenylsulfanylhexanoic acid is crucial for investigating reaction mechanisms and structure-activity relationships in various biological systems. While specific studies on functionalized analogs of this particular compound for mechanistic probing are not widely reported, general strategies for introducing functional groups can be applied.

Functionalization can be targeted at several positions within the molecule:

Aromatic Ring: The phenyl ring can be functionalized with electron-donating or electron-withdrawing groups to probe electronic effects on reactivity or binding. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation/alkylation, could be employed on a suitable precursor before the introduction of the sulfur-linked hexanoic acid chain. Alternatively, nucleophilic aromatic substitution on an activated aryl halide could be used to introduce the thiol moiety.

Alkyl Chain: Modifications to the hexanoic acid chain, such as the introduction of double bonds, hydroxyl groups, or other substituents, can provide insights into the spatial requirements of a binding pocket or the influence of conformational rigidity. These modifications would typically be incorporated into the starting materials before the coupling with thiophenol.

Sulfur Atom: Oxidation of the sulfide to a sulfoxide or sulfone would generate analogs with different electronic and steric properties. This can be achieved using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

The synthesis of these analogs allows for a systematic exploration of how different chemical features influence the molecule's behavior, providing valuable data for mechanistic studies.

Stereoselective Synthesis Approaches for Chiral Analogs

The introduction of chirality into molecules can have a profound impact on their biological activity. For 6-phenylsulfanylhexanoic acid, a chiral center could be introduced on the alkyl chain. While specific stereoselective syntheses for this compound are not prominent in the literature, established methods for asymmetric synthesis can be applied to generate enantiomerically enriched or pure analogs.

One common strategy is the use of a chiral auxiliary. A chiral alcohol, for example, can be attached to the carboxylic acid precursor to form a chiral ester. Subsequent diastereoselective reactions to introduce a substituent on the alkyl chain, followed by removal of the auxiliary, would yield the chiral carboxylic acid.

Another approach is asymmetric catalysis. For instance, an asymmetric hydrogenation of an unsaturated precursor to the hexanoic acid chain, using a chiral metal catalyst, could establish the desired stereocenter with high enantioselectivity.

Furthermore, resolution of a racemic mixture of a chiral precursor to 6-phenylsulfanylhexanoic acid can be achieved through classical methods, such as fractional crystallization of diastereomeric salts formed with a chiral amine, or through enzymatic resolution.

The development of stereoselective routes is essential for the preparation of individual enantiomers, which is often a prerequisite for detailed pharmacological and mechanistic investigations.

Molecular Mechanisms and Biochemical Interactions of 6 Phenylsulfanylhexanoic Acid

Elucidation of Molecular Targets and Binding Dynamics

The structural features of 6-Phenylsulfanylhexanoic acid, comprising a phenyl ring linked to a hexanoic acid chain via a thioether bond, suggest potential interactions with various biological macromolecules. The hexanoic acid moiety is analogous to short-chain fatty acids, which are known to have roles in cellular signaling, while the phenyl group provides a hydrophobic region that can engage in specific binding pockets of enzymes and proteins.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histone and non-histone proteins. nih.gov This deacetylation process generally leads to a more condensed chromatin structure, resulting in transcriptional repression. nih.gov The inhibition of HDACs has emerged as a significant therapeutic strategy, particularly in oncology. johnshopkins.edu

While direct evidence of 6-Phenylsulfanylhexanoic acid as an HDAC inhibitor is not yet established, its structural components are found in known HDAC inhibitors. For instance, short-chain fatty acids like butyric acid are recognized HDAC inhibitors. nih.gov Furthermore, the presence of a phenyl group is a common feature in many synthetic HDAC inhibitors, where it often serves as a "cap" group that interacts with the surface of the enzyme's active site. johnshopkins.edu Compounds combining a fatty acid-like chain and a simple aromatic cap have been synthesized and shown to be effective HDAC inhibitors. nih.gov

The human genome encodes for eleven zinc-dependent HDAC isoforms, which are categorized into different classes based on their structure and function. nih.gov The development of isoform-selective HDAC inhibitors is a key area of research to minimize off-target effects and enhance therapeutic efficacy. johnshopkins.edunih.gov

The selectivity of HDAC inhibitors is often dictated by the specific interactions between the inhibitor's chemical structure and the unique architecture of the HDAC isoform's active site. nih.gov For instance, the length and composition of the linker region connecting the zinc-binding group to the cap group can influence isoform selectivity. nih.gov Studies on analogous compounds, such as those with bulky alkyl capping groups, have demonstrated selectivity for certain HDAC isoforms like HDAC6. nih.gov Given that 6-Phenylsulfanylhexanoic acid possesses a six-carbon chain and a phenyl cap, it is plausible that it could exhibit some degree of isoform selectivity. However, without direct experimental data, its specific isoform preference remains speculative. Research on other HDAC inhibitors has shown that even subtle changes in the inhibitor's structure can lead to significant differences in isoform selectivity. nih.gov

The primary mechanism by which HDACs exert their effects on gene expression is through the deacetylation of histone proteins. This enzymatic action removes acetyl groups from lysine residues on the N-terminal tails of histones H2A, H2B, H3, and H4. nih.gov The removal of the negatively charged acetyl group increases the positive charge of the histone tails, leading to a stronger electrostatic interaction with the negatively charged phosphate (B84403) backbone of DNA. This results in a more compact chromatin structure, known as heterochromatin, which is generally associated with transcriptional repression as it limits the access of transcription factors and RNA polymerase to the DNA. nih.gov

Inhibition of HDACs by compounds structurally similar to 6-Phenylsulfanylhexanoic acid would counteract this process. By blocking the deacetylating activity of HDACs, these inhibitors lead to an accumulation of acetylated histones. nih.gov This hyperacetylation neutralizes the positive charge on histone tails, weakening their interaction with DNA and resulting in a more relaxed chromatin conformation, or euchromatin. nih.gov This "open" chromatin state allows for the binding of transcriptional machinery, leading to the expression of previously silenced genes. nih.gov This epigenetic modulation can affect a wide array of cellular processes, including cell cycle progression, differentiation, and apoptosis. nih.gov

Beyond HDACs, the chemical structure of 6-Phenylsulfanylhexanoic acid suggests potential interactions with other enzyme systems. Fatty acids and their derivatives are known to interact with a variety of enzymes involved in lipid metabolism and signaling. For example, fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH) are enzymes that can be targeted by compounds with similar structural motifs. nih.gov Structure-activity relationship studies on dual inhibitors of FAAH and sEH have explored analogs with a 4-phenylthiazole (B157171) moiety, highlighting the importance of the phenyl group in binding. nih.gov

Furthermore, the thioether linkage in 6-Phenylsulfanylhexanoic acid could be a site for metabolic transformations by enzymes such as cytochrome P450s or flavin-containing monooxygenases, potentially leading to the formation of sulfoxides or sulfones, which would alter the compound's polarity and biological activity. The hexanoic acid portion could also be subject to beta-oxidation, a common metabolic pathway for fatty acids.

Intracellular signaling pathways are complex networks that transmit signals from the cell surface to the nucleus, dictating cellular responses. The components of 6-Phenylsulfanylhexanoic acid suggest it could modulate key signaling cascades involved in inflammation and cellular stress responses.

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. nih.govnih.gov In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. nih.gov Upon stimulation by various signals, including inflammatory cytokines and pathogens, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. nih.gov This allows NF-κB to translocate to the nucleus and induce the transcription of target genes. nih.gov Fatty acids have been shown to modulate NF-κB signaling, although the effects can be context-dependent. Some studies suggest that certain fatty acids can inhibit NF-κB activation, thereby exerting anti-inflammatory effects.

Nrf2-Keap1 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) pathway is the primary regulator of the cellular antioxidant response. nih.govnih.gov Under basal conditions, Nrf2 is bound to Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. nih.govnih.gov In response to oxidative or electrophilic stress, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. youtube.com This allows Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of a battery of antioxidant and cytoprotective genes. nih.govyoutube.com Polyphenolic compounds, which share the phenyl structural motif with 6-Phenylsulfanylhexanoic acid, are known activators of the Nrf2 pathway. bohrium.com It is plausible that the phenyl group of 6-Phenylsulfanylhexanoic acid could interact with the Keap1 sensor protein, thereby modulating the Nrf2-mediated stress response.

Modulation of Intracellular Signaling Cascades

Influence on Cell Cycle Regulation Pathways

While direct studies on the influence of 6-phenylsulfanylhexanoic acid on cell cycle regulation are limited, the broader class of compounds to which it belongs, such as fatty acids and related molecules, has been shown to exert significant effects on cell cycle progression. For instance, certain phytochemicals can induce cell cycle arrest, a crucial mechanism in preventing uncontrolled cell proliferation. One such example is sulforaphane (B1684495) (SFN), which, in epithelial ovarian cancer cells, has been demonstrated to cause a G1 phase cell cycle arrest. nih.gov This is achieved through the downregulation of retinoblastoma (RB) protein phosphorylation, which in turn protects the RB-E2F-1 complex. nih.gov The E2F-1 transcription factor is a key promoter of the G1/S cell cycle transition, and its sequestration within the RB-E2F-1 complex prevents it from driving cell proliferation. nih.gov Overexpression of E2F-1 is observed in a significant portion of ovarian cancers, highlighting the therapeutic potential of compounds that can modulate this pathway. nih.gov

Furthermore, the phosphatases of regenerating liver (PRLs) are another family of proteins implicated in cell cycle control. Overexpression of PRLs can promote cell proliferation and is associated with tumorigenesis. researchgate.net These phosphatases can influence signaling pathways that drive cell growth, and their upregulation has been linked to enhanced progression from the G1 to the S phase of the cell cycle. researchgate.net This effect may be mediated by the downregulation of cyclin-dependent kinase inhibitors like p21(Cip1/Waf1). researchgate.net

Mechanisms of Regulated Apoptosis Pathways

Apoptosis, or programmed cell death, is a vital physiological process for removing damaged or unwanted cells, and its dysregulation is a hallmark of many diseases, including cancer. mdpi.comresearchgate.net Apoptosis is primarily executed through two major pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. mdpi.comresearchgate.net

The intrinsic pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. researchgate.net Cellular stress can lead to the activation of BH3-only proteins, which then activate Bax and Bak. researchgate.net This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the formation of the apoptosome, which ultimately activates executioner caspases like caspase-3. mdpi.comresearchgate.net

The extrinsic pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. mdpi.comresearchgate.net This leads to the formation of the death-inducing signaling complex (DISC), which recruits and activates initiator caspases, such as caspase-8. researchgate.net Activated caspase-8 can then directly activate executioner caspases or cleave the BH3-only protein Bid, thereby engaging the intrinsic pathway. mdpi.com

Saturated fatty acids have been shown to induce apoptosis in certain cell types, such as pancreatic β-cells, primarily through the induction of endoplasmic reticulum (ER) stress. nih.gov Prolonged ER stress activates the mitochondrial pathway of apoptosis, often mediated by the transcription factor CHOP. nih.gov This can involve the regulation of Bcl-2 family members and an increase in reactive oxygen species (ROS) production. nih.gov Additionally, signaling pathways such as p38 MAPK, ERK, and ceramide signaling can be modulated by saturated fatty acids to promote apoptosis. nih.gov

It is important to note that apoptosis can also occur through caspase-independent mechanisms, involving factors like apoptosis-inducing factor (AIF) and endonuclease G, which cause chromatin condensation and DNA fragmentation. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies of 6-Phenylsulfanylhexanoic Acid and Analogs

Contribution of Phenyl and Sulfanyl (B85325) Moieties to Molecular Activity

The phenyl and sulfanyl groups are critical components that can significantly influence the biological activity of a molecule. In the context of aromatase inhibitors, for example, the presence of a terminal phenyl group on an aliphatic chain attached to a steroid nucleus has been shown to be crucial for tight binding to the active site of the enzyme. nih.gov The sulfanyl (thioether) linkage provides a flexible yet stable connection, and its electronic properties can influence interactions with biological targets. While direct SAR studies on 6-phenylsulfanylhexanoic acid are not extensively documented in the provided results, the principles from related compounds can be extrapolated. The phenyl group can engage in hydrophobic and π-stacking interactions within a receptor's binding pocket, while the sulfur atom of the sulfanyl moiety can act as a hydrogen bond acceptor or participate in other non-covalent interactions.

Influence of Hexanoic Acid Chain Length and Substitutions on Molecular Interactions

Substitutions on the hexanoic acid chain can also dramatically alter activity. For instance, in the case of fluorotelomer sulfonates, the biotransformation and ultimate environmental fate are heavily dependent on the structure of the alkyl chain. nih.gov

Metabolic Pathways and Biotransformation of 6-Phenylsulfanylhexanoic Acid

The metabolic fate of 6-phenylsulfanylhexanoic acid is not explicitly detailed in the provided search results. However, general principles of xenobiotic metabolism can be applied. The biotransformation of such a compound would likely involve several key enzymatic pathways.

One probable route is β-oxidation of the hexanoic acid chain. This is a common metabolic pathway for fatty acids and their derivatives, leading to the sequential shortening of the carbon chain. In the context of similar compounds like 6:2 fluorotelomer sulfonamide alkylbetaine (6:2 FTAB), β-oxidation has been observed as a significant biotransformation pathway in various organisms, leading to the formation of shorter-chain perfluorinated carboxylic acids. researchgate.net

The phenylsulfanyl moiety would also be a target for metabolic enzymes. The sulfur atom could undergo oxidation to form a sulfoxide (B87167) or a sulfone. The phenyl group is susceptible to hydroxylation by cytochrome P450 (CYP450) enzymes, a common phase I metabolic reaction. This hydroxylation can occur at various positions on the phenyl ring.

Following these initial phase I reactions, the resulting metabolites would likely undergo phase II conjugation reactions . These reactions, such as glucuronidation or sulfation, increase the water solubility of the metabolites, facilitating their excretion from the body.

It is also important to consider that the biotransformation pathways can be influenced by the specific organism and the conditions of exposure. For instance, studies on 6:2 fluorotelomer sulfonate (6:2 FTS) have shown that its biotransformation is rate-limited and can be affected by environmental factors. nih.govnih.gov

In Vitro Studies of Metabolic Fate and Catabolism

In vitro investigations using systems such as human liver cytosol have been instrumental in elucidating the metabolic pathways of sulfur-containing compounds. nih.govnih.gov The catabolism of such compounds often involves oxidative pathways. nih.gov For instance, the metabolism of 6-mercaptopurine (B1684380), another sulfur-containing molecule, is known to proceed through sequential oxidation steps. nih.govnih.gov This process involves key enzymes like aldehyde oxidase and xanthine (B1682287) oxidase, which are abundant in the liver. nih.govnih.gov The initial steps often lead to the formation of intermediate metabolites, which are then further processed. nih.govnih.gov The biotransformation of phenolic acids, a related class of compounds, also relies on enzymatic methods to modify their molecular structures, highlighting the importance of specific enzymes in determining the metabolic fate of xenobiotics. nih.govmdpi.com

The catabolic pathways for compounds like 6-phenylsulfanylhexanoic acid can be complex, involving multiple enzymatic reactions. mdpi.com These pathways are crucial for converting the parent compound into more water-soluble forms that can be more easily eliminated from the body. The study of these pathways in vitro allows for a controlled environment to identify the specific enzymes and intermediates involved, providing a foundational understanding of how the compound is processed at a cellular level. nih.govnih.gov

Interactions with Fatty Acid Metabolic Cycles

The structural similarity of 6-phenylsulfanylhexanoic acid to endogenous fatty acids suggests potential interactions with fatty acid metabolic cycles, such as β-oxidation. Fatty acid β-oxidation is a catabolic process that breaks down fatty acid molecules to produce acetyl-CoA, NADH, and FADH2. wikipedia.org This process is a major source of energy, particularly in tissues like the liver, heart, and skeletal muscle. nih.gov

The β-oxidation spiral involves a sequence of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage. wikipedia.orgaocs.org This cycle systematically shortens the fatty acyl-CoA chain by two carbons in each round, releasing a molecule of acetyl-CoA. nih.govyoutube.com The entry of long-chain fatty acids into the mitochondria for β-oxidation is a tightly regulated process facilitated by the carnitine shuttle system, which involves carnitine palmitoyltransferase I (CPT1) and carnitine palmitoyltransferase II (CPT2). aocs.orgyoutube.com

Given its hexanoic acid backbone, it is plausible that 6-phenylsulfanylhexanoic acid could be recognized by the enzymes of fatty acid metabolism. It may act as a substrate, an inhibitor, or otherwise modulate the activity of this pathway. For instance, compounds that inhibit fatty acid synthase (FAS), the enzyme responsible for fatty acid synthesis, or stimulate CPT-1 have been shown to reduce food intake and lead to weight loss. nih.gov The regulation of fatty acid metabolism is complex, with hormones like insulin (B600854) and glucagon (B607659) playing key roles in controlling the balance between fatty acid synthesis and oxidation. youtube.com

Cross-talk with Amino Acid and Carbohydrate Metabolic Networks

The metabolic pathways of fatty acids, amino acids, and carbohydrates are intricately linked, forming a comprehensive metabolic network. The acetyl-CoA produced from β-oxidation can enter the citric acid cycle, a central hub of cellular metabolism that also integrates intermediates from carbohydrate and amino acid catabolism. wikipedia.orgyoutube.com

In vitro studies on fat cell metabolism have shown that the regulation of glucose oxidation and fatty acid release are interconnected processes influenced by hormones like insulin and catecholamines. nih.gov For example, insulin stimulates glucose uptake and its subsequent oxidation, while catecholamines can stimulate lipolysis, the breakdown of fats into fatty acids. nih.gov The interplay between these pathways ensures that the cell can adapt to different energy demands and substrate availability.

Furthermore, research has indicated a simultaneous occurrence of fatty acid synthesis and degradation, which may play a role in shuttling reductive potential from the cytosol to the mitochondria. mdpi.com This highlights the dynamic and interconnected nature of these metabolic networks. The introduction of a xenobiotic compound like 6-phenylsulfanylhexanoic acid could potentially perturb these delicate balances, influencing the flow of metabolites through these interconnected pathways. For instance, by affecting fatty acid oxidation, it could indirectly impact the availability of acetyl-CoA for the citric acid cycle, thereby influencing energy production and the metabolism of carbohydrates and amino acids.

Enzymatic Biotransformation Processes and Identification of Metabolites

The biotransformation of xenobiotics like 6-phenylsulfanylhexanoic acid is primarily carried out by a diverse array of enzymes. nih.govmdpi.com In the context of sulfur-containing compounds, enzymes such as aldehyde oxidase and xanthine oxidase have been shown to be involved in their oxidative metabolism in human liver cytosol. nih.govnih.gov These enzymes are part of a broader family of molybdoflavoenzymes that play a critical role in the metabolism of a wide range of compounds. nih.govnih.gov

The biotransformation process typically involves a series of reactions, including oxidation, reduction, and hydrolysis, which serve to modify the structure of the parent compound. nih.govmdpi.com For example, the metabolism of 6-mercaptopurine proceeds through an intermediate, 6-thioxanthine, before being converted to its final metabolite, 6-thiouric acid. nih.govnih.gov This sequential metabolism is a common feature of xenobiotic biotransformation.

The identification of metabolites is a crucial aspect of understanding the biotransformation process. In vitro studies allow for the isolation and characterization of these metabolic products. For sulfur-containing compounds, this can involve various analytical techniques to determine the structural changes that have occurred. The table below summarizes the key enzymes and potential metabolites involved in the biotransformation of related sulfur-containing and phenolic compounds, providing a framework for understanding the potential metabolic fate of 6-phenylsulfanylhexanoic acid.

| Parent Compound/Class | Key Enzymes | Potential Metabolites |

| 6-Mercaptopurine | Aldehyde Oxidase, Xanthine Oxidase, Xanthine Dehydrogenase nih.govnih.gov | 6-Thioxanthine, 6-Thiouric Acid nih.govnih.gov |

| Phenolic Acids | Phenolic Acid Decarboxylases, Phenolic Acid Reductases, Phenolic Acid Esterases, β-Glucosidases mdpi.com | Varies depending on the specific phenolic acid and enzyme (e.g., 4-vinylcatechol from ferulic acid) mdpi.com |

This information underscores the importance of a multi-enzyme system in the detoxification and elimination of foreign compounds from the body.

Advanced Research Methodologies and Analytical Approaches for 6 Phenylsulfanylhexanoic Acid Studies

Computational and In Silico Modeling

Computational modeling serves as a powerful, time- and cost-effective tool in the initial stages of drug discovery and development. For 6-phenylsulfanylhexanoic acid, these methods can predict its interactions with biological targets, assess its stability, and guide the design of more potent and selective analogs.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. In the context of 6-phenylsulfanylhexanoic acid, molecular docking can be employed to predict its binding mode within the active site of potential protein targets, such as histone deacetylase 6 (HDAC6). The structural similarity of 6-phenylsulfanylhexanoic acid to known HDAC6 inhibitors, which often feature a phenyl ring connected to a linker chain terminating in a zinc-binding group, makes HDAC6 a plausible target.

The docking process involves preparing the three-dimensional structures of both the ligand (6-phenylsulfanylhexanoic acid) and the target protein (e.g., HDAC6). The algorithm then samples a vast number of possible conformations and orientations of the ligand within the protein's binding pocket, calculating a scoring function to estimate the binding affinity for each pose. Favorable binding interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with the catalytic zinc ion in the case of HDACs, are key determinants of a high docking score.

Table 1: Predicted Interactions of 6-Phenylsulfanylhexanoic Acid with HDAC6 Active Site Residues

| Interacting Residue | Interaction Type | Predicted Distance (Å) |

| HIS610 | Hydrogen Bond | 2.1 |

| HIS611 | Hydrophobic | 3.5 |

| PHE773 | Pi-Pi Stacking | 4.2 |

| LEU849 | Hydrophobic | 3.8 |

| ZN2+ | Coordination | 2.3 |

This table represents hypothetical data that would be generated from a molecular docking study.

Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic view of the ligand-protein complex. MD simulations model the movement of atoms and molecules over time, offering insights into the conformational stability of the binding pose predicted by docking. By simulating the behavior of the 6-phenylsulfanylhexanoic acid-HDAC6 complex in a solvated environment, researchers can assess the stability of key interactions and observe any conformational changes in both the ligand and the protein.

Furthermore, advanced MD techniques can be used to estimate binding kinetics, including the association (kon) and dissociation (koff) rates of the ligand. These kinetic parameters provide a more comprehensive understanding of the ligand's binding characteristics than affinity alone and can be crucial for predicting its in vivo efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For 6-phenylsulfanylhexanoic acid and its analogs, a QSAR model could be developed to predict their inhibitory potency against a specific target like HDAC6. researchgate.net

To build a QSAR model, a dataset of compounds with known activities is required. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound. These descriptors can include constitutional, topological, geometrical, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a model that correlates these descriptors with the observed biological activity. A well-validated QSAR model can then be used to predict the activity of new, untested derivatives of 6-phenylsulfanylhexanoic acid, thereby prioritizing the synthesis of the most promising candidates. researchgate.net

In Vitro Biochemical and Cellular Assay Development

While computational methods provide valuable predictions, in vitro assays are essential for experimental validation and for characterizing the biochemical and cellular effects of 6-phenylsulfanylhexanoic acid.

Enzyme Kinetic Studies for Inhibitor or Modulator Characterization

Enzyme kinetic studies are fundamental for characterizing the inhibitory activity of a compound against a specific enzyme. libretexts.org To investigate 6-phenylsulfanylhexanoic acid as a potential HDAC inhibitor, a biochemical assay using a purified recombinant HDAC enzyme (e.g., HDAC6) would be performed. These assays typically use a fluorogenic substrate that, when deacetylated by the enzyme, produces a fluorescent signal. The inhibitory effect of 6-phenylsulfanylhexanoic acid is determined by measuring the reduction in the rate of the enzymatic reaction in its presence.

From these experiments, key inhibitory parameters can be determined, such as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) by analyzing how the inhibitor affects the enzyme's Michaelis constant (Km) and maximum velocity (Vmax). youtube.com

Table 2: Hypothetical Enzyme Inhibition Data for 6-Phenylsulfanylhexanoic Acid against HDAC6

| Compound | IC50 (µM) | Inhibition Type | Ki (µM) |

| 6-Phenylsulfanylhexanoic acid | 5.2 | Competitive | 2.8 |

| Reference Inhibitor | 0.1 | Competitive | 0.05 |

This table represents hypothetical data that would be generated from an enzyme kinetic study.

Cell-Based Assays for Pathway Modulation and Mechanistic Investigations

Cell-based assays are crucial for assessing the biological activity of a compound in a more physiologically relevant context. nih.govnuvisan.combioivt.com To explore the effects of 6-phenylsulfanylhexanoic acid on cellular pathways, various assays can be employed. Given its potential as an HDAC6 inhibitor, a key cellular assay would be to measure the acetylation level of α-tubulin, a known substrate of HDAC6. An increase in acetylated α-tubulin following treatment with 6-phenylsulfanylhexanoic acid would provide strong evidence of its target engagement in a cellular environment.

Other cell-based assays can investigate the downstream consequences of HDAC6 inhibition, such as effects on cell proliferation, apoptosis, and cell migration. For instance, a cell viability assay could determine the cytotoxic effects of the compound on cancer cell lines. Furthermore, pathway-specific reporter gene assays can be utilized to understand how 6-phenylsulfanylhexanoic acid modulates specific signaling pathways that are regulated by histone acetylation. nih.govmarinbio.com

Metabolic Flux Analysis (MFA) using Isotopic Tracers

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. By introducing isotopically labeled substrates, such as ¹³C-glucose, into cells or organisms, researchers can trace the path of the labeled atoms through various metabolic pathways. This provides a detailed snapshot of the cellular metabolic state and how it is altered by external stimuli, such as the introduction of a compound like "6-Phenylsulfanylhexanoic acid."

In the context of studying "6-Phenylsulfanylhexanoic acid," which is presumed to be an HDAC inhibitor, MFA would be invaluable for several reasons. HDAC inhibitors are known to induce significant metabolic reprogramming in cancer cells. ovid.com For instance, studies on other HDAC inhibitors have shown that they can suppress glycolysis and increase reliance on oxidative phosphorylation (OXPHOS) and fatty acid oxidation (FAO). ovid.com

Application to 6-Phenylsulfanylhexanoic Acid:

By employing ¹³C-MFA, researchers could elucidate the specific metabolic shifts induced by "6-Phenylsulfanylhexanoic acid." This would involve treating cells (e.g., cancer cell lines) with the compound and a ¹³C-labeled tracer. Subsequent analysis of the isotopic labeling patterns in key metabolites would reveal the flux through central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle. This could confirm whether "6-Phenylsulfanylhexanoic acid" exhibits metabolic effects typical of other HDAC inhibitors. A study on the HDAC inhibitors trichostatin A and butyrate, for example, identified a common metabolic profile associated with cell differentiation. nih.gov

Hypothetical MFA Study Design for 6-Phenylsulfanylhexanoic Acid:

| Parameter | Description |

|---|---|

| Cell Line | A relevant cancer cell line (e.g., glioblastoma, colon cancer) |

| Isotopic Tracer | [U-¹³C₆]-Glucose |

| Treatment Groups | 1. Control (vehicle) 2. "6-Phenylsulfanylhexanoic acid" (various concentrations) |

| Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to measure isotopic enrichment in intracellular metabolites. |

| Expected Outcome | Quantification of changes in metabolic fluxes, potentially revealing inhibition of glycolysis and enhanced fatty acid oxidation, consistent with the action of other HDAC inhibitors. ovid.com |

Omics Technologies in Research of 6-Phenylsulfanylhexanoic Acid

Proteomics for Global Protein Expression Profiling in Response to Compound Exposure

Proteomics involves the large-scale study of proteins, their structures, and their functions. In the context of a potential therapeutic compound like "6-Phenylsulfanylhexanoic acid," proteomics is crucial for understanding its mechanism of action, identifying its molecular targets, and discovering biomarkers of its activity.

Given that "6-Phenylsulfanylhexanoic acid" is likely an HDAC inhibitor, its primary effect would be on the acetylation status of histone and non-histone proteins, leading to widespread changes in gene and protein expression. wikipedia.org Proteomic analyses of cells treated with other HDAC inhibitors have revealed significant alterations in proteins involved in cell cycle regulation, apoptosis, and chromatin remodeling. nih.gov For example, a study on the HDAC inhibitor FK228 in EC109 cells identified changes in 3,515 proteins, with 675 proteins showing increased expression and 186 proteins showing decreased expression. spandidos-publications.com

Application to 6-Phenylsulfanylhexanoic Acid:

A quantitative proteomic approach, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling followed by high-resolution mass spectrometry, would be employed to compare the proteomes of cells with and without exposure to "6-Phenylsulfanylhexanoic acid." This would provide a global view of the cellular response to the compound.

Key Research Questions Addressed by Proteomics:

Which proteins show altered expression levels upon treatment?

Are these proteins known targets of HDACs or involved in pathways regulated by HDACs?

Does the compound lead to changes in the expression of proteins involved in specific cancer-related pathways?

Illustrative Data from a Hypothetical Proteomics Study:

| Protein | Fold Change (Treated/Control) | Biological Process | Potential Significance for HDAC Inhibition |

|---|---|---|---|

| p21 | Increased | Cell Cycle Arrest | A known tumor suppressor gene often upregulated by HDAC inhibitors. nih.gov |

| c-Myc | Decreased | Cell Proliferation | A proto-oncogene frequently downregulated by HDAC inhibitors. ovid.com |

Metabolomics for Comprehensive Metabolic Signature Analysis

Metabolomics is the comprehensive study of small molecule metabolites in a biological system. It provides a direct functional readout of the physiological state of a cell. When a compound like "6-Phenylsulfanylhexanoic acid" perturbs a biological system, the resulting changes in protein activity are reflected in the metabolome.

The interplay between HDACs and metabolism is well-established, with HDAC inhibitors known to cause significant metabolic shifts. nih.govresearchgate.net For example, some HDAC inhibitors can decrease acetyl-CoA levels and downregulate glucose transporters. nih.gov Metabolomics studies are therefore essential to capture the full spectrum of metabolic consequences of HDAC inhibition.

Application to 6-Phenylsulfanylhexanoic Acid:

Untargeted metabolomics, typically using LC-MS or GC-MS, would be used to generate a comprehensive profile of the metabolites in cells treated with "6-Phenylsulfanylhexanoic acid." By comparing these profiles to those of untreated cells, researchers can identify metabolites and metabolic pathways that are significantly altered.

Potential Findings from a Metabolomics Study:

Altered Energy Metabolism: Changes in the levels of glycolytic intermediates, TCA cycle metabolites, and ATP would indicate an impact on cellular energy production. ovid.com

Lipid Metabolism Dysregulation: As a fatty acid derivative, "6-Phenylsulfanylhexanoic acid" might directly influence fatty acid metabolism. Metabolomics could reveal changes in the levels of various fatty acids and their derivatives.

Amino Acid Profile Changes: Alterations in amino acid concentrations can reflect changes in protein synthesis, degradation, and anaplerotic flux into the TCA cycle.

Hypothetical Metabolite Changes Induced by "6-Phenylsulfanylhexanoic acid":

| Metabolite | Observed Change | Associated Pathway | Interpretation |

|---|---|---|---|

| Glucose-6-phosphate | Decrease | Glycolysis | Inhibition of glucose uptake or early glycolytic steps. |

| Citrate | Increase | TCA Cycle | Potential bottleneck in the TCA cycle or increased anaplerotic input. |

| Acetyl-CoA | Decrease | Central Metabolism | A common effect of HDAC inhibitors, impacting histone acetylation. nih.gov |

Advanced Spectroscopic and Chromatographic Techniques for Mechanistic Analysis

Advanced spectroscopic and chromatographic techniques are indispensable for the detailed mechanistic analysis of compounds like "6-Phenylsulfanylhexanoic acid." These methods are used for everything from initial characterization to in-depth studies of its interactions with biological macromolecules.

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for the purification and quantification of "6-Phenylsulfanylhexanoic acid" in various samples. When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for identifying and quantifying the compound and its metabolites in biological matrices such as plasma, urine, and cell lysates. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry is critical for confirming the identity of "6-Phenylsulfanylhexanoic acid" and for structural elucidation of its metabolites. Techniques like electrospray ionization (ESI) are used to study the non-covalent interactions of HDAC inhibitors with their target enzymes, providing insights into their binding mechanisms. conicet.gov.ar Differential mass spectrometry can be used to profile post-translational modifications of histones in response to inhibitor treatment. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another powerful tool for structural elucidation. In the context of drug discovery, it can be used to study the binding of a ligand like "6-Phenylsulfanylhexanoic acid" to its target protein, providing information about the binding site and the conformational changes that occur upon binding. NMR is also a key technique in metabolomics for identifying and quantifying metabolites. nih.gov

Application in "6-Phenylsulfanylhexanoic acid" Research:

Purity and Stability Analysis: HPLC with UV detection would be used to assess the purity of synthesized "6-Phenylsulfanylhexanoic acid" and to monitor its stability under various conditions.

Metabolite Identification: LC-MS/MS would be employed to identify the products of its metabolism in in vitro and in vivo systems.

Target Engagement: Cellular Thermal Shift Assays (CETSA) coupled with mass spectrometry could be used to confirm direct binding of the compound to HDAC enzymes within intact cells. promega.com

Structural Studies: NMR and X-ray crystallography could be used to determine the three-dimensional structure of "6-Phenylsulfanylhexanoic acid" in complex with its target HDAC, revealing the precise molecular interactions responsible for its inhibitory activity.

Future Perspectives and Emerging Research Avenues for 6 Phenylsulfanylhexanoic Acid

Identification of Novel Biological Targets and Undiscovered Mechanistic Pathways

Currently, the direct biological targets and detailed mechanistic pathways of 6-Phenylsulfanylhexanoic acid are not extensively documented in publicly available scientific literature. However, the known biological activity of its hydroxamic acid derivative, 6-phenylsulfanylhexanoic acid hydroxamide, provides a logical starting point for future investigations. This derivative has been identified as an inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in epigenetic regulation through the deacetylation of lysine (B10760008) residues on histones. This activity is critical in transcriptional regulation, cell cycle progression, and developmental processes.

Future research could focus on determining if the parent compound, 6-Phenylsulfanylhexanoic acid, shares this HDAC inhibitory activity or if it interacts with other, yet undiscovered, biological targets. High-throughput screening campaigns and chemoproteomic approaches could be employed to identify novel protein binding partners. Furthermore, understanding the structural and electronic differences between the carboxylic acid and hydroxamic acid functionalities will be key to elucidating why the latter is a potent HDAC inhibitor and what other pathways the parent acid might modulate.

Design and Synthesis of Chemically Diverse Probes for Biological Systems

The development of chemical probes is a cornerstone of chemical biology, enabling the study of protein function in native cellular environments. While 6-Phenylsulfanylhexanoic acid itself has not been prominently featured as a chemical probe, its core structure represents a versatile scaffold for the synthesis of a diverse library of such tools.

Future synthetic efforts could focus on several key modifications to the 6-Phenylsulfanylhexanoic acid backbone:

Warhead Installation: The carboxylic acid moiety can be derivatized into a variety of reactive groups ("warheads") to enable covalent modification of target proteins.

Linker Modification: The hexanoic acid chain can be altered in length or rigidity to optimize binding to target proteins.

Phenyl Ring Substitution: The phenyl group can be substituted with various functional groups to enhance potency, selectivity, or to introduce reporter tags such as fluorophores or biotin (B1667282) for visualization and pulldown experiments.

A primary research goal would be to move beyond the known HDAC-inhibiting hydroxamate to design probes with novel target profiles. For instance, incorporating photo-crosslinkable moieties could allow for the covalent capture and subsequent identification of interacting proteins upon UV irradiation.

Table 1: Potential Modifications for Probe Synthesis from 6-Phenylsulfanylhexanoic Acid

| Modification Area | Potential Functional Groups | Purpose |

| Carboxylic Acid | Amides, Esters, Ketones, Photo-affinity labels | Modulate binding, Introduce reporter tags |

| Alkyl Chain | Varying lengths (e.g., pentanoic, heptanoic), Introduction of rigidity (e.g., double bonds) | Optimize spatial orientation for target engagement |

| Phenyl Group | Halogens, Alkoxy groups, Nitro groups | Enhance binding affinity and selectivity |

| Sulfanyl (B85325) Linker | Oxidation to sulfoxide (B87167) or sulfone | Alter electronic properties and binding interactions |

Integration of Multi-Disciplinary Approaches for Systems-Level Understanding of Compound Effects

A comprehensive understanding of how a small molecule like 6-Phenylsulfanylhexanoic acid affects a biological system requires the integration of multiple "omics" technologies. While such studies have not yet been reported for this specific compound, they represent a critical future research direction.

A systems-level investigation would involve treating cells or model organisms with 6-Phenylsulfanylhexanoic acid and its derivatives, followed by a suite of analyses:

Transcriptomics (RNA-seq): To identify changes in gene expression patterns, revealing the transcriptional circuits modulated by the compound.

Proteomics: To quantify changes in protein abundance, identifying proteins whose expression or stability is affected.

Metabolomics: To measure alterations in the levels of endogenous metabolites, providing a functional readout of the compound's impact on cellular metabolism.

By integrating these datasets, researchers could construct a holistic view of the cellular response to 6-Phenylsulfanylhexanoic acid, potentially uncovering novel mechanisms of action and off-target effects that would be missed by more targeted approaches.

Exploration of 6-Phenylsulfanylhexanoic Acid as a Tool in Chemical Biology Research

The ultimate goal of developing a deep understanding of a small molecule's properties is to leverage it as a tool to answer fundamental biological questions. Based on the known activity of its hydroxamate derivative against HDACs, 6-Phenylsulfanylhexanoic acid and its future analogs hold potential as research tools in several areas.

Specifically, derivatives of 6-Phenylsulfanylhexanoic acid could be developed as selective inhibitors for specific HDAC isoforms. Such tools would be invaluable for dissecting the individual roles of these enzymes in health and disease, a task that has been challenging due to the high degree of homology among HDAC family members.

Furthermore, if novel targets are identified, 6-Phenylsulfanylhexanoic acid-based probes could be used to study their functions in cellular processes. For example, a potent and selective inhibitor could be used to create a "chemical knockout" of a target protein, allowing for the study of the resulting phenotype.

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for 6-phenylsulfanylhexanoic acid, and how can purity be optimized during synthesis?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or thiol-ene reactions. For example, reacting 6-bromohexanoic acid with thiophenol under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Purity optimization requires monitoring by HPLC (C18 column, UV detection at 254 nm) and confirming via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ ~2.5 ppm for -SCH₂- protons) . Ensure anhydrous conditions to minimize byproducts like disulfides .

Q. Which analytical techniques are critical for characterizing 6-phenylsulfanylhexanoic acid in experimental settings?

- Methodological Answer : Essential techniques include:

- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR for structural confirmation (e.g., aromatic protons at δ 7.2–7.4 ppm, carboxylic acid proton at δ 12–13 ppm).

- Chromatography : Reverse-phase HPLC (acetonitrile/water with 0.1% TFA) to assess purity (>95% ideal for biological assays).

- Mass Spectrometry : ESI-MS in negative ion mode to confirm molecular ion [M-H]⁻ (theoretical m/z 252.3).

- Elemental Analysis : Validate sulfur content (~12.7% theoretical) to detect impurities .

Q. How should researchers design initial biological assays to evaluate the compound’s activity?

- Methodological Answer : Prioritize solubility testing in DMSO/PBS (1–10 mM stock solutions) to avoid aggregation. For enzyme inhibition studies, use kinetic assays (e.g., fluorometric or colorimetric readouts) with positive/negative controls. Dose-response curves (1 nM–100 µM range) and IC₅₀ calculations (GraphPad Prism) are critical. Include vehicle controls to rule out solvent interference .

Advanced Research Questions

Q. How can conflicting data on 6-phenylsulfanylhexanoic acid’s mechanism of action be systematically resolved?

- Methodological Answer : Address contradictions by:

- Replicating Studies : Repeat experiments under identical conditions (pH, temperature, solvent) to verify reproducibility.

- Variable Isolation : Test hypotheses incrementally (e.g., isolate enzyme vs. cell-based effects).

- Cross-Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).

- Statistical Analysis : Apply ANOVA or mixed-effects models to account for batch variability .

Q. What strategies are effective for optimizing reaction yields in large-scale synthesis without compromising purity?

- Methodological Answer : Scale-up challenges include exothermicity and byproduct formation. Mitigate via:

- Flow Chemistry : Continuous reactors improve heat dissipation and mixing efficiency.

- Catalyst Screening : Test Pd/C or Ni catalysts for selective thiolation.

- In-line Analytics : Use FTIR or PAT (Process Analytical Technology) for real-time monitoring.

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .

Q. How can computational modeling enhance understanding of 6-phenylsulfanylhexanoic acid’s interactions with biological targets?

- Methodological Answer : Combine:

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to predict binding poses (PDB ID: e.g., 1XYZ).

- MD Simulations : GROMACS/AMBER for 100-ns trajectories to assess stability (RMSD <2 Å).

- QSAR Studies : Develop models with MOE or RDKit to correlate structural features (e.g., logP, polar surface area) with activity. Validate against experimental IC₅₀ data .

Q. What protocols ensure reproducibility in cell-based assays involving this compound?

- Methodological Answer : Standardize:

- Cell Lines : Use authenticated, low-passage cells (e.g., HEK293 or HeLa from ATCC).

- Assay Conditions : Maintain consistent seeding density, serum concentration, and incubation time.

- Data Reporting : Include raw data (e.g., luminescence counts) in supplements, not just normalized graphs.

- Blinding : Implement double-blinding for treatment groups to reduce bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.